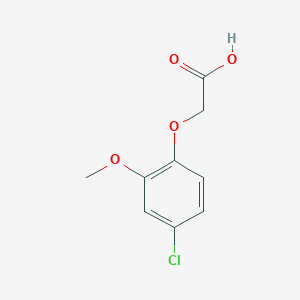

2-(4-Chloro-2-methoxyphenoxy)acetic acid

Übersicht

Beschreibung

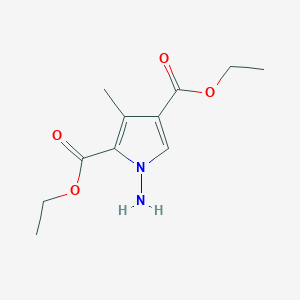

2-(4-Chloro-2-methoxyphenoxy)acetic acid, also known as (4-Chloro-2-methoxyphenoxy)acetic acid, is a chemical compound with the linear formula C9H9O4Cl1 . It is typically in powder form .

Molecular Structure Analysis

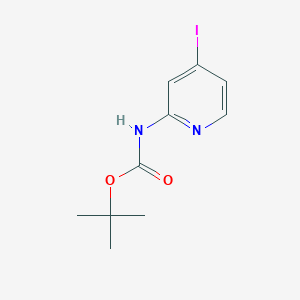

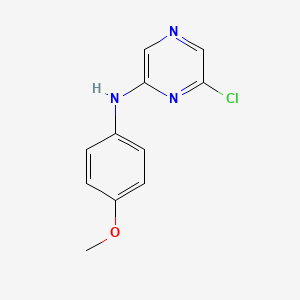

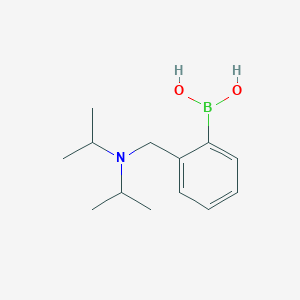

The molecular structure of 2-(4-Chloro-2-methoxyphenoxy)acetic acid consists of a central carbon atom bonded to an oxygen atom and a phenyl ring. The phenyl ring is substituted at the 4-position with a chlorine atom and at the 2-position with a methoxy group .Physical And Chemical Properties Analysis

This compound is a powder in form . Its molecular formula is C9H9O4Cl1, and it has a molecular weight of 216.62 .Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation of Derivatives for Anti-Mycobacterial Agents

Phenoxy acetic acid derivatives, including those related to 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their potential as anti-mycobacterial agents. These compounds, upon undergoing certain chemical reactions, exhibit activity against Mycobacterium tuberculosis H37Rv, suggesting their potential in developing treatments for tuberculosis (Yar, Siddiqui, & Ali, 2006) .

Application in Molecular Imprinting for Trace Detection

Molecular imprinting techniques involving derivatives of 4-chloro-2-methylphenoxy acetic acid (a compound similar to 2-(4-Chloro-2-methoxyphenoxy)acetic acid) have been developed for selective sample preparation in trace determination of the compound in biological and environmental samples. This highlights its role in sensitive and selective analytical techniques for environmental monitoring and public health (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014) .

Development of Polymer Nanoparticles and High-Performance Liquid Chromatography

Research has been conducted on coupling molecular imprinted polymer nanoparticles with high-performance liquid chromatography for the sensitive and selective determination of derivatives like 4-chloro-2-methylphenoxy acetic acid in complex matrices. Such techniques are crucial for accurate environmental analysis and monitoring (Omidi et al., 2014) .

Synthesis of Novel Derivatives for Antimicrobial Evaluation

Novel derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, a close relative of 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives show significant activity against various microbial strains, indicating their potential in developing new antimicrobial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016) .

Crystal Structure Analysis

The crystal structures of compounds like (2-formyl-6-methoxyphenoxy)acetic acid and its complexes, which are structurally related to 2-(4-Chloro-2-methoxyphenoxy)acetic acid, have been determined. This research is fundamental in understanding the molecular interactions and properties of such compounds (O'reilly, Smith, Kennard, & Mak, 1987) .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUWZUAZEYECBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20470160 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-methoxyphenoxy)acetic acid | |

CAS RN |

56913-08-7 | |

| Record name | 2-(4-CHLORO-2-METHOXYPHENOXY)ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20470160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(9,10-Dihydro-6H-6,10-methanoazepino[4,5-g]quinoxalin-8(7H)-yl)-2,2,2-trifluoroethanone](/img/structure/B1313304.png)